molecular formula C19H22N2O6S B3018114 2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate CAS No. 860649-24-7

2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate

Cat. No.: B3018114
CAS No.: 860649-24-7
M. Wt: 406.45
InChI Key: QKORDWHCNDFGRN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is a complex organic compound with the molecular formula C19H22N2O6S and a molecular weight of 406.45 g/mol. This compound is characterized by the presence of a morpholinomethyl group attached to a dimethylphenyl ring, which is further connected to a nitrobenzenesulfonate group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylphenyl Intermediate: The starting material, 2,5-dimethylphenol, undergoes a Friedel-Crafts alkylation to introduce the morpholinomethyl group.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: Finally, the nitrated intermediate undergoes sulfonation with chlorosulfonic acid to form the sulfonate ester.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The sulfonate group can be substituted by nucleophiles like amines or alcohols under basic conditions, forming sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 2,5-Dimethyl-4-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate include:

    2,5-Dimethylphenyl 2-nitrobenzenesulfonate: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.

    4-(Morpholinomethyl)phenyl 2-nitrobenzenesulfonate: Lacks the dimethyl groups, affecting its reactivity and solubility.

    2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the nitro group, altering its potential biological activities.

Properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-14-12-18(15(2)11-16(14)13-20-7-9-26-10-8-20)27-28(24,25)19-6-4-3-5-17(19)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORDWHCNDFGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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